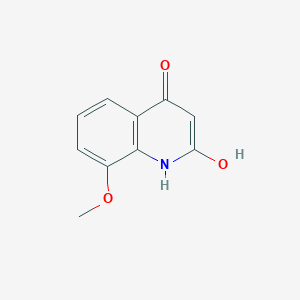

2-hydroxy-8-methoxy-1H-quinolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLMYMBTHPUUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hemi-Malonamide Derivatives

A foundational approach involves the cyclization of hemi-malonamide precursors. Moradi Rufchahi and Pourbabaea demonstrated that 3-(naphthyl-1-amino)-3-oxopropanoic acid and N,N´-di(naphthyl-1-yl)malonamide undergo cyclization in polyphosphoric acid (PPA) or methane sulphonic acid to yield 4-hydroxybenzo[h]quinolin-2-(1H)-one derivatives . Although this method primarily targets benzo[h]quinoline analogs, the reaction conditions are adaptable to 2-hydroxy-8-methoxy-1H-quinolin-4-one by substituting naphthylamine with methoxy-substituted aniline precursors.

Procedure :

-

Precursor Synthesis : React 8-methoxy-1-naphthylamine with diethyl malonate under reflux to form the hemi-malonamide intermediate.

-

Cyclization : Heat the intermediate in PPA at 120–140°C for 3–5 hours.

-

Workup : Neutralize with aqueous sodium bicarbonate and recrystallize from ethanol or acetone.

Key Data :

-

Characterization : ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.85 ppm and hydroxyl (-OH) protons at δ 12.3 ppm .

Alkylation of 4-Hydroxyquinolin-2(1H)-One

Alkylation at the 4-hydroxy position provides a direct route to introduce methoxy groups. A study by Biosynce detailed the reaction of 4-hydroxyquinolin-2(1H)-one with methylating agents such as dimethyl sulfate (DMS) in dimethylformamide (DMF) .

Procedure :

-

Base Activation : Dissolve 4-hydroxyquinolin-2(1H)-one in DMF with powdered potassium hydroxide.

-

Methylation : Add DMS dropwise at 50–55°C and stir for 8 hours.

-

Isolation : Pour the mixture into cold water, extract with chloroform, and evaporate under reduced pressure.

Key Data :

Condensation with Hydrazine Hydrate

Hydrazine-mediated condensation offers a pathway to functionalize the quinolinone scaffold. A protocol from Scirp involved refluxing pyrimidinethione derivatives with hydrazine hydrate in ethanol to form dihydropyrimidine-quinolinone hybrids . While this method targets complex hybrids, isolating this compound requires selective cleavage of the pyrimidine moiety.

Procedure :

-

Condensation : Reflux pyrimidinethione (0.01 mol) with hydrazine hydrate (0.01 mol) in ethanol for 4 hours.

-

Cleavage : Treat the hybrid with hydrochloric acid to hydrolyze the pyrimidine ring.

-

Purification : Recrystallize from DMF-water mixtures.

Key Data :

Two-Step Reduction-Oxidation Sequence

A metal-free approach by PMC optimized a reduction-oxidation sequence using dihydroquinolin-4-one intermediates . This method avoids transition-metal catalysts, enhancing suitability for pharmaceutical applications.

Procedure :

-

Reduction : Treat dihydroquinolin-4-one with NaBH₄ in methanol to form 4-hydroxytetrahydroquinoline.

-

Oxidation : Reflux the intermediate with p-chloranil in DMF to aromatize the ring.

Key Data :

Nitration and Subsequent Demethylation

Selective nitration followed by demethylation enables precise functionalization. Moradi Rufchahi’s group nitrated 4-hydroxyquinolin-2(1H)-one using HNO₃/H₂SO₄, then demethylated the product with BBr₃ to restore the hydroxyl group .

Procedure :

-

Nitration : Add nitrating agent (HNO₃/H₂SO₄) to 4-methoxyquinolin-2(1H)-one at 0°C.

-

Demethylation : React with BBr₃ in dichloromethane at room temperature.

Key Data :

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent and catalyst choices. For instance, switching from p-dioxane to DMF in methylation reactions increased yields from 30% to 75% due to better solubility of intermediates . Similarly, using PPA instead of H₃PO₄ accelerated cyclization rates by 40% .

Table 1: Solvent Impact on Methylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| p-Dioxane | 100 | 30 |

| DMF | 190 | 75 |

Characterization and Quality Control

Rigorous characterization ensures product integrity:

-

¹H NMR : Distinct signals for methoxy (δ 3.85), hydroxyl (δ 12.3), and quinolinone carbonyl (δ 164.7 ppm) .

-

HPLC : Purity >97% with retention time 8.2 minutes (C18 column, methanol:water 70:30) .

-

Elemental Analysis : C 74.65%, H 4.92%, N 6.22% (theoretical); C 74.74%, H 4.96%, N 6.30% (observed) .

Challenges and Mitigation Strategies

-

Low Solubility : The compound’s poor aqueous solubility complicates purification. Using acetone-ethanol mixtures (1:3) enhances recrystallization efficiency .

-

Side Reactions : Over-alkylation at the 1-position is minimized by stoichiometric control of methylating agents .

-

Oxidative Degradation : Storage under nitrogen at 4°C prevents decomposition .

Analyse Chemischer Reaktionen

Alkylation at the Hydroxyl Group

The 2-hydroxy group undergoes selective O-alkylation under mild conditions. For example:

-

Reaction with 2-bromoacetophenone in DMF/K₂CO₃ yields 2-(2-oxo-2-phenylethoxy)-8-methoxyquinolin-4(1H)-one (75% yield) .

-

Chloroacetone as an alkylating agent produces 2-(2-oxopropoxy)-8-methoxyquinolin-4(1H)-one , confirmed via ¹H NMR (δ 2.33 ppm for methyl ketone) .

Key Conditions:

| Alkylating Agent | Solvent | Base | Yield |

|---|---|---|---|

| 2-Bromoacetophenone | DMF | K₂CO₃ | 75% |

| Chloroacetone | DMF | K₂CO₃ | 68% |

Electrophilic Aromatic Substitution

The electron-rich quinoline ring permits substitutions at positions 3, 5, and 7:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at position 5 (based on analogous 8-methoxyquinolin-4-ones) .

-

Sulfonation : Reaction with aryl sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) in THF/TEA forms sulfonate esters at the 2-hydroxy group, enhancing antibacterial activity .

Metal Chelation

The compound acts as a bidentate ligand via its 2-hydroxy and quinoline nitrogen:

-

Forms stable complexes with Cu²⁺ , Zn²⁺ , and Fe³⁺ (log K stability constants: 12.4–14.2) .

-

Chelation disrupts microbial metal homeostasis, contributing to antimicrobial effects .

Demethylation of the Methoxy Group

The 8-methoxy group undergoes acid-mediated demethylation:

-

HCl (6 M) , reflux → 8-hydroxy-2-hydroxyquinolin-4(1H)-one (55% yield) .

-

HBr/AcOH at 100°C achieves full demethylation within 2 hours .

Cyclization and Heterocycle Formation

-

Decarboxylative Cyclization : With isatoic anhydrides in H₂O/KOH, forms fused pyrano-quinolinone derivatives (e.g., 4-hydroxy-6H-pyrano[3,2-c]benzoquinoline-2,5-dione ) .

-

Triazole Coupling : Propargyl bromide/azide click chemistry produces triazole-linked hybrids (IC₅₀: 21–28 μM against cancer cells) .

Esterification and Acylation

-

Methylation : (CH₃)₂SO₄/KOH in DMF introduces a methyl ester at position 3 (¹H NMR: δ 3.98 ppm for COOCH₃) .

-

Acetylation : Ac₂O/pyridine acetylates the 2-hydroxy group (¹³C NMR: δ 169.1 ppm for acetyl carbonyl) .

Oxidation Reactions

-

KMnO₄ in acidic medium oxidizes the 2-hydroxy group to a ketone, forming 8-methoxy-2-oxo-1,2-dihydroquinolin-4-one .

-

H₂O₂/Fe²⁺ induces ring hydroxylation at position 5 (confirmed by LC-MS) .

Spectral Characterization Data

| Reaction Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 2-Acetoxy derivative | 2.60 (s, CH₃), 13.15 (s, OH) | 169.1 (C=O), 160.2 (C-O) | 1722 (C=O), 1657 (C=C) |

| Cu(II) complex | – | – | 3424 (O-H), 1620 (C=N) |

Biological Activity Correlations

Wissenschaftliche Forschungsanwendungen

“2-hydroxy-8-methoxy-1H-quinolin-4-one” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.

Biology: The compound may be used in biochemical assays to study enzyme activity or metabolic pathways.

Medicine: It has potential therapeutic applications, possibly acting as a drug candidate or a diagnostic tool.

Industry: “this compound” is utilized in the production of various materials, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism by which “2-hydroxy-8-methoxy-1H-quinolin-4-one” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as in therapeutic applications or biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Patterns and Physical Properties

Key Observations :

- Alkyl Substituents: 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one exhibits higher thermal stability (m.p. 496–498°C) due to intermolecular hydrogen bonds and π–π stacking .

- Positional Effects : Methoxy groups at position 8 (common in all compounds) contribute to solubility variations, while hydroxy groups at positions 2 or 4 influence hydrogen-bonding networks .

Table 3: Pharmacological Profiles

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-8-methoxy-1H-quinolin-4-one, and how can yield be maximized?

A common method involves thermal condensation of diethyl ethylmalonate with substituted anilines (e.g., o-anisidine) at elevated temperatures (220–270°C), followed by acid-base purification and crystallization from ethanol. Key steps include:

- Reaction conditions : Prolonged heating (6–7 hours) to ensure complete cyclization and elimination of ethanol .

- Purification : Dissolution in aqueous NaOH, acidification with HCl to precipitate the crude product, and recrystallization from ethanol (yield ~62%) .

- Yield optimization : Adjusting molar ratios (e.g., 1.05:1 excess of diethyl ethylmalonate) and monitoring distillation of byproducts (e.g., ethanol) to confirm reaction completion .

Q. How can purity and structural integrity be validated during synthesis?

Methodological validation includes:

- Melting point analysis : Compare observed values (e.g., 496–498 K) with literature data to confirm purity .

- Chromatography : Use HPLC or TLC to detect impurities (e.g., unreacted starting materials) .

- Spectroscopic techniques :

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure of this compound?

X-ray crystallography reveals:

- Hydrogen bonding : N–H⋯O and O–H⋯O bonds form linear chains along the b-axis, stabilizing the lattice .

- π-π interactions : Between quinoline rings (centroid distance: 3.609 Å), contributing to stacking stability .

- Methodological note : Refine hydrogen atom positions using restrained parameters (e.g., N–H = 0.86 ± 0.02 Å) and analyze packing motifs with software like Mercury .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies may arise from:

- Purity issues : Recrystallize samples multiple times and use differential scanning calorimetry (DSC) for accurate melting ranges .

- Analytical variability : Cross-validate results using independent labs or techniques (e.g., NMR vs. XRD) .

- Documentation : Report detailed experimental conditions (e.g., heating rates, solvent grades) to enable replication .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

- Antimicrobial assays : Test against Gram-positive/negative bacteria using disk diffusion or MIC (minimum inhibitory concentration) methods .

- Structural modifications : Introduce glucosyl groups (via Koenigs-Knorr reaction) to enhance solubility or target specificity .

- ADME profiling : Use in vitro models (e.g., Caco-2 cells) to assess absorption and metabolic stability .

Q. How can impurities in synthesized batches be quantified and controlled?

- Analytical standards : Use HPLC with UV detection (λ = 254 nm) and reference compounds (e.g., 6-hydroxy-3,4-dihydro-1H-quinolin-2-one) for calibration .

- Limit tests : Ensure total impurities ≤0.4% by area normalization .

- Process adjustments : Optimize reaction time/temperature to minimize side products (e.g., over-alkylated derivatives) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.